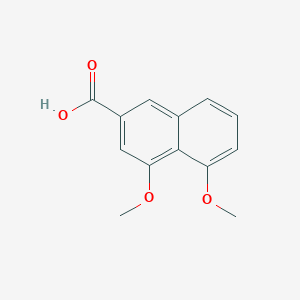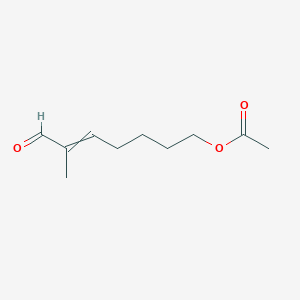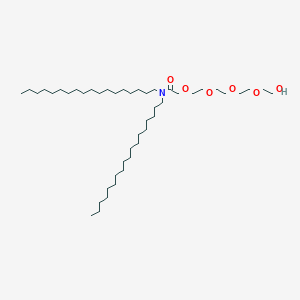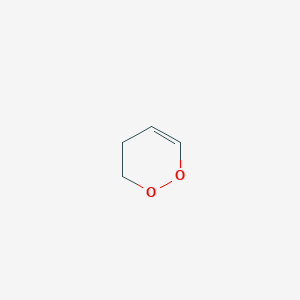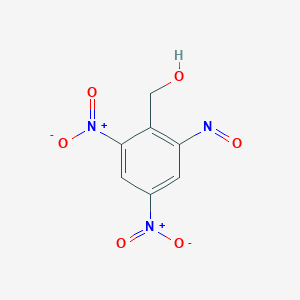
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as but-3-en-1-ol and prop-2-en-1-amine.
Formation of Pyrrolidinone Core: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through various cyclization reactions, such as intramolecular amide formation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (5R) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
N-alkylpyrrolidinones: Compounds with similar core structures but different alkyl substituents.
Pyrrolidinone derivatives: Various derivatives with modifications on the pyrrolidinone ring.
Uniqueness
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both butenyl and propenyl groups
Propiedades
Número CAS |
633294-92-5 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(5R)-5-but-3-enyl-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-3-5-6-10-7-8-11(13)12(10)9-4-2/h3-4,10H,1-2,5-9H2/t10-/m1/s1 |
Clave InChI |
NMUWXVBTLWAXOQ-SNVBAGLBSA-N |
SMILES isomérico |
C=CCC[C@@H]1CCC(=O)N1CC=C |
SMILES canónico |
C=CCCC1CCC(=O)N1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


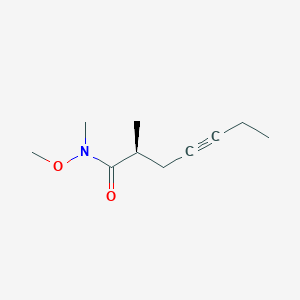


![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
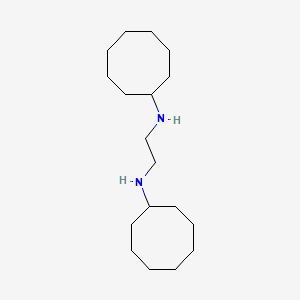

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)

